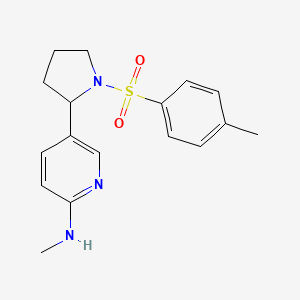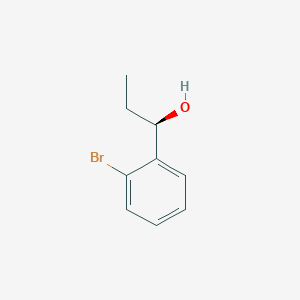
N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Metil-5-(1-tosilpirrolidin-2-il)piridin-2-amina es un compuesto orgánico complejo que presenta un anillo de piridina sustituido con una pirrolidina tosilata y un grupo metilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-Metil-5-(1-tosilpirrolidin-2-il)piridin-2-amina típicamente implica varios pasos:
Formación del anillo de pirrolidina: El anillo de pirrolidina se puede sintetizar mediante reacciones de ciclización que involucran precursores adecuados.
Tosilación: El anillo de pirrolidina se tosilata luego usando cloruro de tosilo en presencia de una base como la piridina.
Acoplamiento con piridina: La pirrolidina tosilata se acopla con un derivado de piridina en condiciones que promueven la sustitución nucleofílica.
Metilación: Finalmente, el compuesto se metila usando un agente metilante como el yoduro de metilo.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la optimización de las rutas sintéticas anteriores para aumentar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y automatización para garantizar la coherencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-Metil-5-(1-tosilpirrolidin-2-il)piridin-2-amina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el grupo tosilo.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Nucleófilos como aminas, tioles y alcoholes.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de N-óxido, mientras que la reducción puede conducir a productos destosilados.
Aplicaciones Científicas De Investigación
N-Metil-5-(1-tosilpirrolidin-2-il)piridin-2-amina tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se puede utilizar como bloque de construcción para la síntesis de productos farmacéuticos, particularmente aquellos dirigidos a las vías neurológicas.
Ciencia de materiales: Se puede utilizar en el desarrollo de materiales avanzados con propiedades electrónicas u ópticas específicas.
Estudios biológicos: El compuesto puede servir como una sonda en ensayos biológicos para estudiar interacciones enzimáticas y unión a receptores.
Mecanismo De Acción
El mecanismo de acción de N-Metil-5-(1-tosilpirrolidin-2-il)piridin-2-amina implica su interacción con objetivos moleculares específicos. El grupo tosilo puede facilitar la unión a enzimas o receptores, mientras que el anillo de piridina puede participar en interacciones π-π. El grupo metilo puede influir en la lipofilia y la permeabilidad de la membrana del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
N-Metil-1-piridin-2-ilmetanamina: Similar en estructura pero carece del grupo tosilo.
N-(piridin-2-il)amidas: Estos compuestos comparten el anillo de piridina pero tienen diferentes sustituyentes.
3-bromoimidazo[1,2-a]piridinas: Estos compuestos tienen un núcleo de piridina similar pero diferentes grupos funcionales.
Unicidad
N-Metil-5-(1-tosilpirrolidin-2-il)piridin-2-amina es único debido a la presencia del anillo de pirrolidina tosilato, que imparte propiedades químicas y reactividad específicas. Esto lo hace particularmente útil en aplicaciones que requieren unión selectiva o características electrónicas específicas.
Propiedades
Fórmula molecular |
C17H21N3O2S |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H21N3O2S/c1-13-5-8-15(9-6-13)23(21,22)20-11-3-4-16(20)14-7-10-17(18-2)19-12-14/h5-10,12,16H,3-4,11H2,1-2H3,(H,18,19) |
Clave InChI |
RWZRMJFXZVFSLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-5,8,9,10-tetrahydrobenzo[8]annulen-5-one](/img/structure/B11823020.png)



![3-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-acrylic acid](/img/structure/B11823031.png)
![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B11823033.png)
![(3S,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-17-[(2S)-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11823041.png)


![2-((4'-Bromo-[1,1'-biphenyl]-4-yl)sulfinyl)acetamide](/img/structure/B11823062.png)



![(4S,5S)-N-[(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-1-ium-2-yl]-1,3-dimethyl-4,5-diphenylimidazolidin-2-imine;chloride](/img/structure/B11823093.png)
